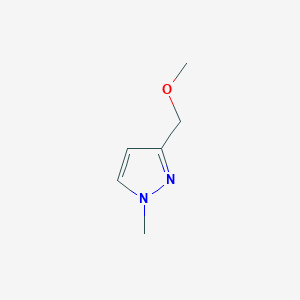

3-(methoxymethyl)-1-methyl-1H-pyrazole

Description

Properties

IUPAC Name |

3-(methoxymethyl)-1-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-8-4-3-6(7-8)5-9-2/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHQLJNVBSNHSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methoxymethyl)-1-methyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 1-methyl-1H-pyrazole with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of methoxyacetic acid or methoxyacetaldehyde.

Reduction: Formation of 1-methyl-1H-dihydropyrazole.

Substitution: Formation of 3-(substituted-methyl)-1-methyl-1H-pyrazole derivatives.

Scientific Research Applications

3-(Methoxymethyl)-1-methyl-1H-pyrazole has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential as a pharmacophore in drug design and development.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(methoxymethyl)-1-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxymethyl group can influence the compound’s lipophilicity and ability to cross cell membranes, affecting its bioavailability and efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison of 3-(methoxymethyl)-1-methyl-1H-pyrazole with structurally related compounds is presented below, focusing on substituent effects, physicochemical properties, synthesis, and biological activities.

Table 1: Key Properties of this compound and Analogous Compounds

*Calculated values where experimental data are unavailable.

Substituent Effects and Physicochemical Properties

Electron-Donating vs. Electron-Withdrawing Groups :

- The methoxymethyl group in the target compound is electron-donating, enhancing the pyrazole ring’s electron density. In contrast, the trifluoromethyl group in the aryl-substituted pyrazole (C₂₀H₁₉F₃N₂O₄) is strongly electron-withdrawing, which may improve metabolic stability in drug design .

- The chloromethyl analog (C₅H₇ClN₂) exhibits higher reactivity due to the labile C–Cl bond, enabling nucleophilic substitution reactions, whereas the methoxymethyl group’s ether linkage offers greater stability .

Molecular Weight and Solubility :

- Bulky aryl substituents (e.g., in C₂₀H₁₉F₃N₂O₄) increase molecular weight and reduce aqueous solubility, whereas smaller groups like methoxymethyl (C₆H₁₀N₂O) enhance solubility in polar solvents.

Boiling Points :

Structural and Crystallographic Insights

- Crystal Packing: Aryl-substituted pyrazoles (e.g., C₂₀H₁₉F₃N₂O₄) exhibit non-planar structures with dihedral angles >45° between aromatic rings, affecting crystallinity . The methoxymethyl group’s flexibility may lead to less rigid packing compared to carbaldehyde or phenoxy substituents .

Biological Activity

3-(Methoxymethyl)-1-methyl-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 142.14 g/mol. The compound features a pyrazole ring substituted with a methoxymethyl group, which may influence its solubility and biological interactions.

1. Anticancer Activity

Preliminary studies indicate that this compound may act as a cyclin-dependent kinase 2 (CDK2) inhibitor . CDK2 plays a critical role in cell cycle regulation, making this compound a potential candidate for cancer therapy. Inhibition of CDK2 can lead to antiproliferative effects, which are crucial in cancer treatment strategies.

2. Anti-inflammatory Effects

Research suggests that this compound exhibits anti-inflammatory properties . It interacts with enzymes involved in inflammatory pathways, potentially mitigating conditions characterized by excessive inflammation. This activity is significant for developing treatments for diseases such as arthritis and other inflammatory disorders.

3. Antimicrobial Activity

The pyrazole derivatives, including this compound, have been noted for their antimicrobial effects against various bacterial strains. Studies have shown that modifications to the pyrazole structure can enhance its efficacy against pathogens like E. coli and Staphylococcus aureus . This suggests potential applications in treating infections.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : The initial step often includes the reaction of hydrazine derivatives with appropriate carbonyl compounds.

- Substitution Reactions : The methoxymethyl group is introduced through alkylation reactions using methoxymethyl chloride.

- Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity for biological testing.

Comparative Analysis of Pyrazole Derivatives

A comparison of various pyrazole derivatives highlights the unique properties of this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Methyl-1H-pyrazole | C5H6N2 | Lacks the methoxymethyl group |

| 4-Amino-1-methylpyrazole | C6H8N4 | Contains an amino group instead of methoxy |

| 3-(Methoxy)-1-methylpyrazole | C7H10N2O3 | Similar structure but lacks the methoxymethyl group |

This table illustrates how structural variations can impact biological activity and therapeutic potential.

Case Studies and Research Findings

Recent studies have explored the biological activities of pyrazole derivatives extensively:

- A study conducted by Burguete et al. examined a series of pyrazoles for their antimicrobial properties, revealing that specific substitutions enhanced activity against resistant strains .

- Another investigation focused on anti-inflammatory effects, confirming that certain derivatives showed comparable efficacy to established anti-inflammatory drugs like indomethacin .

Q & A

Q. What are the standard synthetic routes for 3-(methoxymethyl)-1-methyl-1H-pyrazole, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, starting with pyrazole ring formation followed by functionalization. For example, analogous compounds like methyl 3-(3-amino-1H-pyrazol-1-yl)-2,2-dimethylpropanoate are synthesized via cyclocondensation of hydrazines with β-keto esters or aldehydes, followed by methoxymethyl group introduction via nucleophilic substitution . Key parameters include solvent polarity (e.g., THF or ethanol), temperature (often 50–80°C), and catalysts (e.g., copper sulfate for click chemistry in triazole-pyrazole hybrids) . Yield optimization requires careful control of stoichiometry and purification methods (e.g., column chromatography).

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation relies on combined spectroscopic and crystallographic analyses:

- 1H/13C NMR : Characteristic signals for the methoxymethyl group (δ ~3.3–3.5 ppm for OCH3 and δ ~4.0–4.5 ppm for CH2O) and pyrazole protons (δ ~6.5–7.5 ppm) .

- X-ray crystallography : Resolves dihedral angles between substituents and the pyrazole ring, critical for confirming spatial arrangement .

- HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C7H11N2O: 139.0872) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of pyrazole derivatives like this compound?

Discrepancies often arise from variations in substituent positioning or assay conditions. For example:

- Substituent effects : The methoxymethyl group’s electron-donating properties may enhance solubility but reduce electrophilic reactivity compared to methoxycarbonyl analogs .

- Assay validation : Use standardized protocols (e.g., enzyme inhibition assays with hCatK) to compare binding affinities. Structural analogs with tert-butyl groups in P3 positions show improved enzyme interactions due to hydrophobic packing .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) can predict binding modes and reconcile conflicting activity data .

Q. How can researchers optimize the synthetic protocol for this compound to improve scalability?

Scalability requires:

- Solvent selection : Replace THF with greener solvents (e.g., cyclopentyl methyl ether) to enhance safety and reduce costs .

- Catalyst recycling : Immobilize copper catalysts on silica supports to minimize metal waste in click chemistry reactions .

- Flow chemistry : Continuous flow systems improve heat transfer and reaction uniformity, critical for large-scale pyrazole synthesis .

Q. What methodologies elucidate the structure-activity relationship (SAR) of this compound in drug discovery?

SAR studies involve:

- Analog synthesis : Replace the methoxymethyl group with bioisosteres (e.g., chloromethyl or furyl) to assess potency changes .

- Enzyme kinetics : Measure IC50 values against targets like hCatK; tert-butyl substituents at P2 improve affinity by 1.9 log units .

- Metabolic stability assays : Incubate with liver microsomes to evaluate oxidative metabolism of the methoxymethyl group .

Q. How do computational tools aid in predicting the pharmacokinetic properties of this compound?

- ADMET prediction : Software like SwissADME estimates logP (~1.5), aqueous solubility, and CYP450 inhibition risks .

- Molecular dynamics simulations : Assess binding stability in enzyme pockets (e.g., 100-ns simulations for hCatK-inhibitor complexes) .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

Data Contradiction and Validation

Q. How should researchers address inconsistent reactivity data in methoxymethyl-substituted pyrazoles?

- Systematic variation : Test oxidizing agents (KMnO4 vs. H2O2) to identify reagent-specific pathways .

- Isotopic labeling : Use 13C-labeled methoxymethyl groups to track reaction intermediates via NMR .

- Cross-lab validation : Replicate experiments in independent labs using identical reagents (e.g., Thermo Scientific™ products for consistency) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.